N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C18H14N4O4S3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O4S3/c1-29(25,26)11-4-5-12-15(9-11)28-18(19-12)20-16(23)10-22-17(24)7-6-13(21-22)14-3-2-8-27-14/h2-9H,10H2,1H3,(H,19,20,23) |
InChI Key |
KRRCEJPUXVMAPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Core Synthesis
The benzothiazole ring is synthesized via cyclization of 2-aminobenzenethiol derivatives. For the methylsulfonyl-substituted variant, post-cyclization sulfonation is required:
-
Cyclization : Reacting 2-amino-4-methylsulfonylbenzenethiol with chloroacetyl chloride in dimethylformamide (DMF) at 80°C forms the benzothiazole backbone.
-
Sulfonation : Oxidation of the methylthio group (-SMe) to methylsulfonyl (-SO₂Me) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Chloroacetyl chloride | DMF | 80°C | 78% |
| Sulfonation | mCPBA | CH₂Cl₂ | 0–25°C | 85% |
Pyridazinone Ring Construction
The pyridazinone moiety is synthesized via cyclocondensation, leveraging high-pressure reactors for efficiency.
Thiophene Functionalization
-
Thiophene-2-carbaldehyde is condensed with hydrazine hydrate to form the hydrazone intermediate.
-
Cyclocondensation : Reacting the hydrazone with maleic anhydride in acetic acid under high-pressure (Q-Tube reactor, 170°C) yields 3-(thiophen-2-yl)pyridazin-6-one.
Optimized Parameters :
Acetamide Linker Installation
Coupling the benzothiazole and pyridazinone units requires a two-step acetamide bridge formation:
Chloroacetylation
The benzothiazole intermediate undergoes chloroacetylation using chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding N-(6-methylsulfonylbenzothiazol-2-yl)chloroacetamide.
Nucleophilic Substitution
The chloroacetamide reacts with the pyridazinone’s sulfhydryl group (-SH) in the presence of triethylamine (TEA) in acetonitrile at 60°C:
Reaction Scheme :
Yield : 68% after column chromatography.
Final Z-Isomerization
The (2Z)-configuration is achieved via thermal equilibration or photochemical methods:
-
Heating the compound in toluene at 110°C for 12 hours promotes isomerization to the thermodynamically stable Z-form.
Industrial Scalability Considerations
Large-scale production faces challenges in optimizing cyclocondensation and isomerization steps:
-
High-Throughput Screening : Automated systems identify ideal catalyst-solvent pairs for cyclocondensation.
-
Continuous Flow Reactors : Enhance yield and reduce reaction time for sulfonation and coupling steps.
Analytical Characterization
Critical spectroscopic data validate successful synthesis:
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, 1H, thiophene-H), 4.32 (s, 2H, CH₂SO₂) |
| IR | 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂) |
| MS | m/z 392.4 [M+H]⁺ |
Comparative Analysis of Methodologies
The table below contrasts published synthetic routes:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone ring can produce alcohols.
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is not well-documented. based on the known activities of similar compounds, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzothiazole ring may inhibit enzyme activity, while the pyridazinone ring could interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects :
- The methylsulfonyl group (-SO₂CH₃) in the target compound confers strong electron-withdrawing properties, likely enhancing oxidative stability and polar interactions in biological systems compared to the methoxy (-OCH₃) analog .
- Sulfonamide derivatives (e.g., 10a) exhibit moderate antiviral activity, suggesting that the target compound’s acetamide bridge may offer steric or electronic advantages for target binding .
Biological Activity :
- The sulfonamide derivative 10a demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) with an IC₅₀ of 0.8 μM, attributed to its sulfonamide-aryl group’s ability to block viral replication . The target compound’s methylsulfonyl group may further optimize this activity due to stronger electron withdrawal and hydrogen-bonding capacity.
Biological Activity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's pharmacological properties, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 432.5 g/mol. Its structure includes a benzothiazole ring, a pyridazinone ring, and a thiophene ring, which are known to exhibit various pharmacological effects.
Anticancer Activity
Research has indicated that compounds containing benzothiazole and pyridazinone moieties often exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown potent antitumor effects against glioblastoma multiform cells by reducing cell viability . The specific compound under discussion has been explored for its potential to inhibit tumor growth, although detailed studies on its efficacy remain limited.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives are noted for their effectiveness against various bacterial and fungal strains. For example, thiazole-based compounds have demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating their potency . The presence of the methylsulfonyl group may enhance this activity by increasing lipophilicity and facilitating better interaction with microbial targets.
Anti-inflammatory and Antioxidant Effects
Compounds with similar structures have been reported to possess anti-inflammatory and antioxidant activities. These effects are critical in mitigating oxidative stress-related diseases and inflammatory conditions. The specific mechanisms by which this compound exerts these effects require further investigation but may involve modulation of inflammatory pathways or scavenging of free radicals.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by the introduction of the methylsulfonyl group and coupling with the pyridazinone derivative. This synthetic pathway is crucial for developing analogs with enhanced biological properties.
Table 1: Summary of Biological Activities
Case Studies
While comprehensive clinical studies specifically focusing on this compound are scarce, related compounds have shown promising results in preclinical trials. For example, thiazole derivatives have been evaluated for their antimicrobial efficacy against multi-drug resistant strains, demonstrating significant inhibition compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
